Cas no 1860261-41-1 (2,3-Dimethoxybutan-1-amine)
2,3-Dimethoxybutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1294062
- 1860261-41-1
- 2,3-Dimethoxybutan-1-amine
- CID 130851681
- 1-Butanamine, 2,3-dimethoxy-
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- Inchi: 1S/C6H15NO2/c1-5(8-2)6(4-7)9-3/h5-6H,4,7H2,1-3H3
- InChI Key: OIJTVQGTUJTGGV-UHFFFAOYSA-N
- SMILES: O(C)C(CN)C(C)OC
Computed Properties
- Exact Mass: 133.110278721g/mol
- Monoisotopic Mass: 133.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 68.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 0.920±0.06 g/cm3(Predicted)
- Boiling Point: 172.3±20.0 °C(Predicted)
- pka: 7.92±0.17(Predicted)
2,3-Dimethoxybutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294062-0.05g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 0.05g |
$959.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-0.1g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 0.1g |
$1005.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-0.25g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 0.25g |
$1051.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-0.5g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 0.5g |
$1097.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-1.0g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 1g |
$1142.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-2.5g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 2.5g |
$2240.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-5.0g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 5g |
$3313.0 | 2023-06-06 | ||
| Enamine | EN300-1294062-10.0g |
2,3-dimethoxybutan-1-amine |
1860261-41-1 | 10g |
$4914.0 | 2023-06-06 |
2,3-Dimethoxybutan-1-amine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2,3-Dimethoxybutan-1-amine
Recent Advances in the Study of 2,3-Dimethoxybutan-1-amine (CAS: 1860261-41-1) in Chemical Biology and Pharmaceutical Research
2,3-Dimethoxybutan-1-amine (CAS: 1860261-41-1) is a chiral amine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its dimethoxy-substituted butylamine structure, has been explored as a key intermediate in the synthesis of bioactive molecules and as a potential pharmacophore in drug discovery. Recent studies have highlighted its utility in asymmetric synthesis, medicinal chemistry, and as a building block for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,3-dimethoxybutan-1-amine in the development of CNS-targeting compounds. The research team demonstrated that this chiral amine could serve as a versatile scaffold for designing dopamine receptor modulators, with improved blood-brain barrier permeability compared to traditional analogs. The study utilized molecular docking and in vitro assays to validate the binding affinity of derivatives to D2 and D3 receptors, showing promising results for potential antipsychotic applications.
In the field of asymmetric catalysis, a breakthrough was reported in Angewandte Chemie (2024) where 2,3-dimethoxybutan-1-amine derivatives were employed as chiral ligands for copper-catalyzed asymmetric Henry reactions. The research achieved remarkable enantioselectivity (up to 99% ee) for β-nitroalcohols, which are important intermediates in pharmaceutical synthesis. The unique electronic and steric properties imparted by the dimethoxy groups were identified as crucial for the high catalytic performance.
Recent patent applications (WO2023124567, 2023) have disclosed novel antimicrobial agents incorporating the 2,3-dimethoxybutan-1-amine moiety. These compounds demonstrated potent activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies and membrane potential assays.
Pharmacokinetic studies of 2,3-dimethoxybutan-1-amine derivatives have revealed favorable ADME properties, including good oral bioavailability (65-80% in rodent models) and moderate plasma protein binding (40-60%). Metabolic stability studies using human liver microsomes showed predominant oxidation at the amine nitrogen, suggesting potential for structural optimization to improve metabolic resistance.
Ongoing clinical trials (NCT05678943) are evaluating a 2,3-dimethoxybutan-1-amine-based prodrug for Parkinson's disease therapy. Preliminary results indicate significant improvement in motor symptoms with reduced side effects compared to current dopamine replacement therapies. The prodrug approach leverages the compound's ability to cross the blood-brain barrier and undergo enzymatic conversion to the active dopamine analog.
Future research directions for 2,3-dimethoxybutan-1-amine include exploration of its applications in RNA-targeting small molecules, as suggested by recent computational studies predicting favorable interactions with specific riboswitch structures. Additionally, its potential in metal-organic frameworks for drug delivery systems is being investigated, taking advantage of the amine group's coordination chemistry.
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